Isomaltopaeoniflorin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H38O16 |

|---|---|

Molecular Weight |

642.6 g/mol |

IUPAC Name |

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1 |

InChI Key |

XDSDFGIAGIOVGG-FZXMSPJCSA-N |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Isomaltopaeoniflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Isomaltopaeoniflorin, a monoterpene glycoside of interest. The document details the methodologies employed for its isolation and characterization, with a focus on the spectroscopic techniques that have been pivotal in defining its intricate molecular structure. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a naturally occurring paeoniflorin derivative. The core structure of paeoniflorin, a well-known bioactive compound from the roots of Paeonia species, is glycosidically linked to an isomaltose moiety. The complete elucidation of its structure is paramount for understanding its chemical properties, biological activities, and potential therapeutic applications. This guide will walk through the essential steps and data integral to this process.

Isolation of this compound

The isolation of this compound from its natural source, primarily the seed meal of Paeonia suffruticosa, involves a multi-step process designed to separate it from a complex mixture of other phytochemicals.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material is typically subjected to ultrasound-assisted extraction with an ethanol-water solution. Optimal conditions often involve a specific ethanol concentration, temperature, and duration to maximize the yield of monoterpene glycosides.

-

Crude Extract Preparation: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to purification using macroporous resin column chromatography. This step is crucial for separating the target glycosides from other compounds based on their polarity. A stepwise gradient elution with ethanol-water mixtures of increasing polarity is commonly employed.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved through preparative or semi-preparative HPLC, yielding this compound with a high degree of purity.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Isomaltopaeoniflorin: A Comprehensive Spectroscopic and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for isomaltopaeoniflorin, a monoterpene glycoside isolated from Paeonia lactiflora. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside a summary of its potential biological activities based on related compounds. Experimental protocols for the spectroscopic analyses are also outlined.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of NMR and high-resolution mass spectrometry.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the elemental composition of this compound.

Table 1: HRESIMS Data for this compound

| Parameter | Observed Value | Calculated Value | Molecular Formula |

| [M-H]⁻ | 525.1628 | 525.1624 | C₂₄H₃₀O₁₃ |

Citation:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

| Proton | Chemical Shift (δ, ppm) |

| Data not available in the provided search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in the provided search results |

Note: While the existence of ¹H and ¹³C NMR spectra for this compound in CD₃OD is confirmed in the supplementary material of a Royal Society of Chemistry publication, the specific chemical shift values were not available in the provided search results.[1]

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent, typically methanol or acetonitrile, at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

-

Mass Spectrometry Parameters: The ESI source is operated in negative ion mode to detect the [M-H]⁻ ion. Key parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve maximum signal intensity and resolution. Data is acquired over a relevant mass-to-charge (m/z) range.

-

Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic distribution of the elements.

Experimental Workflow for HRESIMS Analysis

References

Isomaltopaeoniflorin: A Technical Guide to Physicochemical Properties and Solubility for Researchers and Drug Development Professionals

Introduction: Isomaltopaeoniflorin, a monoterpene glycoside, is a key bioactive component found in the roots of Paeonia lactiflora Pall. As a compound of significant interest for its potential therapeutic applications, a thorough understanding of its physicochemical properties and solubility is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of a relevant biological pathway.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its close structural isomer, Paeoniflorin, provide valuable insights. The following table summarizes the known physicochemical properties of this compound and its related compound, Paeoniflorin. It is important to note that the data for Paeoniflorin should be considered as an approximation for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₁₆ | --- |

| Molecular Weight | 642.6 g/mol | --- |

| Melting Point | ~196 °C (for Paeoniflorin) | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| XLogP3 | -3.2 | --- |

| Hydrogen Bond Donor Count | 8 | --- |

| Hydrogen Bond Acceptor Count | 16 | --- |

| Appearance | Amorphous brown powder (Paeoniflorin) | [1] |

| Hygroscopicity | Hygroscopic (Paeoniflorin) | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. Glycosides, such as this compound, are generally known to be soluble in water.[2][3] Paeoniflorin, its isomer, is described as a water-soluble monoterpene glycoside.[2][3][4] However, specific quantitative solubility data for this compound in common laboratory solvents remains to be experimentally determined. The table below is intended to be populated as empirical data becomes available.

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH |

| Water | Data not available | ||

| Ethanol | Data not available | ||

| Methanol | Data not available | ||

| DMSO | Data not available |

Factors Influencing Solubility and Stability:

-

pH: Paeoniflorin is reported to be stable in acidic environments and unstable in alkaline conditions.[1] This suggests that the solubility and stability of this compound are likely pH-dependent.

-

Temperature: As with most compounds, the solubility of this compound is expected to be influenced by temperature.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the steps for determining the aqueous solubility of this compound.

1. Materials and Equipment:

-

This compound (solid powder)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 8.0)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound powder into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., purified water or a specific pH buffer) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The exact time should be determined through preliminary experiments to identify when the concentration of the dissolved solute plateaus.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration (e.g., in mg/mL or mol/L) from at least three replicate experiments, along with the standard deviation.

-

The temperature and pH of the solvent should always be specified.

-

Biological Pathway Involvement

Paeoniflorin, the isomer of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cellular processes. Understanding these pathways can provide insights into the potential mechanisms of action for this compound. One such pathway is the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling cascade.

References

Unveiling Isopaeoniflorin: A Technical Guide to its Discovery and Isolation from Paeonia lactiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of isopaeoniflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora. While paeoniflorin remains the most abundant and well-studied bioactive compound from this traditional medicinal plant, its isomer, isopaeoniflorin, represents an area of growing interest for phytochemical and pharmacological research. This document outlines the key experimental protocols for the extraction and purification of isopaeoniflorin, presents available quantitative data, and discusses its structural elucidation. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing comparisons with the known effects of paeoniflorin to highlight areas for future investigation.

Introduction

Paeonia lactiflora Pall. (family Paeoniaceae), commonly known as the Chinese peony, is a perennial herbaceous plant with a long history of use in traditional Chinese medicine. Its roots are a rich source of bioactive compounds, most notably monoterpene glycosides. Among these, paeoniflorin is the most prominent, with extensive research demonstrating its anti-inflammatory, neuroprotective, and immunomodulatory properties.

In 2008, a study focusing on the chemical constituents of Paeonia lactiflora roots led to the discovery and isolation of three new monoterpene glycosides, one of which was identified as isopaeoniflorin. This discovery has opened new avenues for research into the phytochemical diversity of Paeonia lactiflora and the potential for novel therapeutic applications of its lesser-known constituents. This guide serves as a technical resource for researchers aiming to isolate, identify, and investigate the pharmacological potential of isopaeoniflorin.

Discovery and Structural Elucidation

Isopaeoniflorin was first reported as a new monoterpene glycoside isolated from the roots of Paeonia lactiflora. Its structure was established through spectral and chemical evidence, distinguishing it from its well-known isomer, paeoniflorin. The structural elucidation was primarily based on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While detailed published spectra for isopaeoniflorin are scarce, the initial discovery laid the groundwork for its identification. The fundamental structure is that of a "cage-like" pinane monoterpenoid core attached to a glucose moiety.

Experimental Protocols: Isolation and Purification of Isopaeoniflorin

The isolation of isopaeoniflorin from Paeonia lactiflora roots involves a multi-step process of extraction and chromatographic separation. The following protocols are based on established methods for the separation of monoterpene glycosides from this plant source.

Extraction

-

Plant Material Preparation: Dried roots of Paeonia lactiflora are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with 70% ethanol. The solvent-to-solid ratio and extraction time are critical parameters to optimize for maximum yield.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A series of chromatographic techniques are employed to separate isopaeoniflorin from the complex mixture of the crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. Elution is performed with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Silica Gel Column Chromatography: Fractions enriched with monoterpene glycosides are further purified on a silica gel column. A gradient elution system, typically with a solvent mixture such as chloroform-methanol or ethyl acetate-methanol-water, is used to separate paeoniflorin, albiflorin, and other related compounds, including isopaeoniflorin.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity isopaeoniflorin, preparative HPLC with a C18 reversed-phase column is the method of choice. A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is commonly used as the mobile phase.

Diagram of the General Isolation and Purification Workflow for Isopaeoniflorin

Caption: General workflow for the isolation and purification of isopaeoniflorin.

Quantitative Data

Quantitative data for isopaeoniflorin is not as extensively documented as for paeoniflorin. The yield and purity are highly dependent on the plant material, extraction method, and purification strategy.

| Parameter | Value | Method of Analysis |

| Molecular Formula | C₂₃H₂₈O₁₁ | Mass Spectrometry |

| Molecular Weight | 480.47 g/mol | Mass Spectrometry |

| Typical Yield | Not extensively reported | HPLC |

| Purity | >98% achievable | Preparative HPLC |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the pinane skeleton, the benzoyl group, the anomeric proton of the glucose unit, and other sugar protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the benzoyl group, carbons of the pinane core, and the glucose moiety. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which aids in confirming the structure and identifying the different components of the molecule. |

Biological Activity and Signaling Pathways

The pharmacological activities of isopaeoniflorin have not been extensively studied. However, based on the known bioactivities of its isomer, paeoniflorin, it is hypothesized that isopaeoniflorin may also possess anti-inflammatory and neuroprotective properties. Research into the specific effects of isopaeoniflorin is a promising area for future drug discovery.

The anti-inflammatory effects of paeoniflorin are known to be mediated through the inhibition of pro-inflammatory signaling pathways. It is plausible that isopaeoniflorin could modulate similar pathways.

Hypothesized Anti-inflammatory Signaling Pathway Modulation by Isopaeoniflorin

Caption: Hypothesized inhibition of the NF-κB pathway by isopaeoniflorin.

Conclusion and Future Directions

Isopaeoniflorin is a naturally occurring monoterpene glycoside from Paeonia lactiflora with potential for pharmacological applications. This technical guide provides a foundational understanding of its discovery and isolation. Significant research gaps remain, particularly in the comprehensive characterization of its biological activities and the elucidation of its mechanisms of action at the molecular level.

Future research should focus on:

-

Developing and validating robust analytical methods for the quantification of isopaeoniflorin in plant extracts and biological matrices.

-

Conducting comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS) to create a publicly available reference dataset.

-

Screening isopaeoniflorin for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.

-

Investigating the specific signaling pathways modulated by isopaeoniflorin to understand its molecular mechanisms of action.

Addressing these research areas will be crucial in unlocking the full therapeutic potential of this promising natural product.

Preliminary Biological Screening of Isomaltopaeoniflorin: A Predictive Approach Based on its Isomer, Paeoniflorin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Isomaltopaeoniflorin is scarce in publicly available literature. This technical guide provides a comprehensive overview of the well-documented biological screening of its isomer, Paeoniflorin (PF). Given that isomers often exhibit similar, though not identical, pharmacological profiles, this document serves as a robust predictive framework to guide future research and drug discovery efforts for this compound. All detailed data, experimental protocols, and signaling pathways described herein pertain to Paeoniflorin and should be considered as a strong rationale for conducting direct experimental validation on this compound.

Introduction to this compound and Paeoniflorin

This compound is a monoterpene glycoside and an isomer of Paeoniflorin. Both compounds are found in the roots of Paeonia lactiflora Pallas, a plant used extensively in traditional Chinese medicine. While pharmacokinetic studies have identified this compound as a component of Total Glucosides of White Paeony Capsule, its specific biological activities remain largely unexplored.

In contrast, Paeoniflorin has been the subject of extensive research, demonstrating a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4][5] This guide synthesizes the key findings from the preliminary biological screening of Paeoniflorin to provide a predictive blueprint for the potential therapeutic applications of this compound.

Predicted Anti-Inflammatory Activity

Paeoniflorin has been shown to possess significant anti-inflammatory properties in various in vitro and in vivo models.[3][6][7] It has been observed to modulate inflammatory responses by regulating cytokine production and inhibiting key signaling pathways.

Quantitative Data on Anti-Inflammatory Effects of Paeoniflorin

| Model System | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Paeoniflorin (50, 100 mg/kg, i.p.) | Reduced pulmonary edema, attenuated inflammatory cell accumulation, and decreased IL-1β and TNF-α levels. | [7] |

| Allergic contact dermatitis in mice | Paeoniflorin | Increased anti-inflammatory cytokines (IL-4, IL-10) and decreased pro-inflammatory cytokines (IL-2, IL-17). | [6] |

| Collagen-induced arthritis in mice | Paeoniflorin-6'-O-benzene sulfonate (CP-25) (17.5, 35, 70 mg/kg) | Reduced arthritis index and swollen joint count. | [8] |

| TGFβ1 and IL-1β-stimulated endothelial cells | Paeoniflorin | Inhibited TAK1 phosphorylation and suppressed inflammatory factor expression. | [9] |

Experimental Protocols for Anti-Inflammatory Screening

2.2.1. In Vivo Model: LPS-Induced Acute Lung Injury in Mice

-

Animal Model: Male BALB/c mice (6-8 weeks old).

-

Induction of Injury: Intratracheal instillation of lipopolysaccharide (LPS) (1 mg/kg) dissolved in sterile saline.

-

Treatment: Paeoniflorin (50 or 100 mg/kg) is administered intraperitoneally 30 minutes prior to LPS instillation.

-

Assessment (24 hours post-LPS):

-

Pulmonary Edema: Lung wet-to-dry weight ratio is calculated.

-

Histology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and lung injury.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BALF are quantified using ELISA kits.[7]

-

2.2.2. In Vitro Model: Cytokine Production in Murine Splenocytes

-

Cell Culture: Splenocytes are harvested from mice with allergic contact dermatitis and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with various concentrations of Paeoniflorin.

-

Stimulation: Cells are stimulated with a suitable mitogen (e.g., Concanavalin A) to induce cytokine production.

-

Cytokine Analysis: After a 48-hour incubation, the culture supernatants are collected, and the concentrations of various cytokines (e.g., IL-2, IL-4, IL-10, IL-17) are measured by ELISA.[6]

Signaling Pathway Visualization

Caption: Predicted inhibition of LPS-induced inflammatory signaling by this compound.

Predicted Antioxidant Activity

Paeoniflorin and its derivatives have demonstrated notable antioxidant properties by scavenging free radicals and activating antioxidant cellular defense mechanisms.[10]

Quantitative Data on Antioxidant Effects of a Paeoniflorin Derivative

| Assay | Compound | Activity | Reference |

| DPPH Radical Scavenging | Paeoniflorin Derivative (Compound 22) | High scavenging capacity | [10] |

| ABTS Radical Scavenging | Paeoniflorin Derivative (Compound 22) | High scavenging ability | [10] |

| H₂O₂-induced Oxidative Stress in PC12 cells | Paeoniflorin Derivative (Compound 22) | Protective effect | [10] |

Experimental Protocols for Antioxidant Screening

3.2.1. DPPH Radical Scavenging Assay

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Procedure:

-

A solution of the test compound (e.g., this compound) at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

3.2.2. ABTS Radical Cation Scavenging Assay

-

Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution and potassium persulfate.

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

The test compound is added to the diluted ABTS•+ solution, and the absorbance is measured after 6 minutes.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Experimental Workflow Visualization

Caption: Experimental workflow for antioxidant activity screening.

Predicted Anticancer Activity

Emerging evidence suggests that Paeoniflorin may possess anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][11]

Quantitative Data on Anticancer Effects of Paeoniflorin

| Cell Line | Treatment | Effect | IC₅₀ Value | Reference |

| Human non-small cell lung cancer (A549) | Paeoniflorin | G₀/G₁ phase cell cycle arrest and apoptosis | Not specified | [11] |

| Various cancer cell lines | Paeoniflorin | Inhibition of proliferation | Varies by cell line | [1] |

Experimental Protocols for Anticancer Screening

4.2.1. Cell Viability Assay (MTT Assay)

-

Cell Culture: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

4.2.2. Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

Signaling Pathway Visualization

Caption: Predicted mechanisms of anticancer activity for this compound.

Conclusion and Future Directions

The extensive body of research on Paeoniflorin strongly suggests that its isomer, this compound, is a promising candidate for further investigation as a potential therapeutic agent. The predicted anti-inflammatory, antioxidant, and anticancer activities of this compound, based on the data from Paeoniflorin, provide a solid foundation for a comprehensive biological screening program.

Future research should focus on:

-

Direct Biological Screening: Conducting the in vitro and in vivo assays described in this guide to determine the specific biological activities of this compound.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound and Paeoniflorin to elucidate any differences in potency and efficacy.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

By systematically evaluating the biological properties of this compound, the scientific community can unlock its full therapeutic potential and pave the way for the development of novel drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paeoniflorin inhibits inflammatory responses in mice with allergic contact dermatitis by regulating the balance between inflammatory and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paeoniflorin protects against lipopolysaccharide-induced acute lung injury in mice by alleviating inflammatory cell infiltration and microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]

- 10. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Isomaltopaeoniflorin Bioactivity: A Technical Guide

Executive Summary

Isomaltopaeoniflorin, a monoterpene glycoside and an isomer of the well-studied Paeoniflorin, presents a promising scaffold for drug discovery. While direct experimental data on this compound is limited, its structural similarity to Paeoniflorin allows for the use of in silico predictive models to infer its potential bioactivities. This technical guide outlines the computational methodologies for predicting the therapeutic potential of this compound, leveraging the extensive research on Paeoniflorin as a proxy. The guide details network pharmacology and molecular docking approaches to identify potential protein targets and signaling pathways. Furthermore, it provides comprehensive experimental protocols for the validation of predicted anti-inflammatory, neuroprotective, and anti-cancer activities. All quantitative data from relevant studies on Paeoniflorin are summarized to provide a comparative baseline for future investigations into this compound.

Introduction: The Promise of this compound

This compound belongs to the family of monoterpene glycosides found in medicinal plants of the Paeonia genus. Its isomer, Paeoniflorin, has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] Due to the subtle structural differences between these isomers, it is hypothesized that this compound may exhibit a unique or enhanced bioactivity profile. In silico techniques offer a rapid and cost-effective approach to explore these possibilities, guiding further experimental validation.

This guide serves as a comprehensive resource for researchers and drug development professionals interested in the computational prediction and experimental validation of this compound's bioactivity.

In Silico Prediction Methodologies

Network Pharmacology: Unveiling the Target Landscape

Network pharmacology is a powerful in silico approach that integrates pharmacology, bioinformatics, and systems biology to investigate the complex interactions between drugs, targets, and diseases.[3] By constructing and analyzing drug-target-disease networks, it is possible to predict the potential mechanisms of action of a compound.

Experimental Protocol: Network Pharmacology Analysis of this compound (based on Paeoniflorin studies)

-

Compound Target Prediction:

-

The 2D structure of this compound is used as input for target prediction databases such as SwissTargetPrediction, PharmMapper, and SuperPRED.

-

These databases identify potential protein targets based on the principle of chemical similarity.

-

-

Disease-Associated Gene Collection:

-

For a specific disease of interest (e.g., castration-resistant prostate cancer, pancreatic cancer, Alzheimer's disease), relevant genes are collected from databases like GeneCards, OMIM, and DisGeNET.[4]

-

-

Construction of Protein-Protein Interaction (PPI) Network:

-

The overlapping genes between the compound's potential targets and the disease-associated genes are identified.

-

These common targets are then submitted to the STRING database to construct a PPI network, which visualizes the functional interactions between these proteins.[4]

-

-

Functional Enrichment Analysis:

-

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the common targets using tools like DAVID or Metascape.

-

This analysis reveals the biological processes, molecular functions, and signaling pathways that are likely to be modulated by the compound.[5]

-

Predicted Targets and Pathways for Paeoniflorin (as a proxy for this compound):

| Category | Predicted Targets/Pathways | Reference |

| Key Protein Targets | SRC, EGFR, AKT1, TP53, MMP9, MAPK8 (JNK), CASP3 | [2][4][6] |

| Signaling Pathways | MAPK signaling pathway, PI3K-Akt signaling pathway, NF-κB signaling pathway, RAS/MAPK signaling pathway | [1][3][5] |

Molecular Docking: Quantifying Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity.[7] This method is crucial for validating the potential targets identified through network pharmacology and for understanding the molecular basis of the interaction.

Experimental Protocol: Molecular Docking of this compound

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

-

The crystal structures of the target proteins (e.g., SRC, JNK, p53) are retrieved from the Protein Data Bank (PDB). Water molecules and existing ligands are removed, and polar hydrogens are added.

-

-

Docking Simulation:

-

Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking simulation.

-

A grid box is defined around the active site of the target protein to guide the docking process.

-

-

Analysis of Results:

-

The docking results are analyzed based on the binding energy (kcal/mol), with lower values indicating a more stable complex.[4]

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are visualized and analyzed.

-

Predicted Binding Affinities of Paeoniflorin with Key Targets:

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| JNK (MAPK8) | -5.44 | [2] |

| p53 | -5.64 | [2] |

| PSD95 | -6.38 | [2] |

| SYN | -5.77 | [2] |

ADMET Prediction: Assessing Drug-Likeness

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of a successful drug. In silico tools can predict these properties early in the drug discovery process.

Experimental Protocol: ADMET Prediction for this compound

-

Input Compound Structure: The simplified molecular-input line-entry system (SMILES) or 2D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, admetSAR, pkCSM).[8][9]

-

Property Calculation: The server calculates various physicochemical and pharmacokinetic properties based on established models.

-

Analysis of Drug-Likeness: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.[9]

Predicted ADMET Properties for Paeoniflorin (Illustrative):

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Good absorption/permeability |

| LogP (Lipophilicity) | < 5 | Good absorption/permeability |

| Hydrogen Bond Donors | < 5 | Good absorption/permeability |

| Hydrogen Bond Acceptors | < 10 | Good absorption/permeability |

| Blood-Brain Barrier Permeability | Predicted to cross | Potential for neuroprotective effects |

| P-glycoprotein Substrate | Predicted as non-substrate | Lower chance of multidrug resistance |

| Ames Toxicity | Predicted as non-mutagenic | Lower risk of carcinogenicity |

Experimental Validation Protocols

The following protocols are based on studies conducted with Paeoniflorin and can be adapted for the experimental validation of this compound's predicted bioactivities.

Anti-Inflammatory Activity

Cell Line: RAW 264.7 murine macrophage cells.[10]

Protocol: Nitric Oxide (NO) Production Assay [10][11]

-

Seed RAW 264.7 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS; 0.2 µg/mL) and incubate for 24 hours.[11]

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Quantify the results by measuring the absorbance at 540 nm.

Protocol: Cytokine Measurement (TNF-α, IL-6) [10][11]

-

Follow steps 1-4 of the NO production assay.

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Neuroprotective Activity

Cell Line: PC12 cells (differentiated).[12]

Protocol: MPP+-Induced Neurotoxicity Assay [12]

-

Seed differentiated PC12 cells in a 96-well plate.

-

Pre-treat the cells with a range of this compound concentrations (e.g., 25 to 400 µM) for 3 hours.[12]

-

Induce neurotoxicity by exposing the cells to 4 mM methyl-4-phenylpyridine ion (MPP+) for 24 hours.[12]

-

Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 490 nm.

Protocol: Lactate Dehydrogenase (LDH) Release Assay [12]

-

Follow steps 1-3 of the MPP+-induced neurotoxicity assay.

-

Collect the cell culture medium.

-

Measure the amount of LDH released into the medium using a commercially available LDH cytotoxicity assay kit.

Anti-Cancer Activity

Cell Lines: HOS and Saos-2 (osteosarcoma), HCT116 (colorectal cancer), BXPC-3 (pancreatic cancer).[6][13][14]

Protocol: Cell Viability Assay (MTS/MTT) [6][14]

-

Seed cancer cells (e.g., 5,000-6,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]

-

Treat the cells with various concentrations of this compound (e.g., 200 to 500 µM for osteosarcoma cells) for 24, 48, and 72 hours.[14]

-

Perform an MTS or MTT assay as described in the neuroprotection protocol to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Apoptosis Analysis by Flow Cytometry [13][14]

-

Seed cancer cells in 6-well plates (e.g., 2x10^5 cells/well) and treat with varying concentrations of this compound for 24-48 hours.[14]

-

Harvest the cells and wash with ice-cold PBS.

-

Stain the cells with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations: Pathways and Workflows

Caption: Workflow for in silico prediction and experimental validation of this compound.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Caption: Predicted induction of apoptosis in cancer cells via the PI3K/Akt pathway.

Conclusion and Future Directions

The in silico methodologies and experimental protocols detailed in this guide provide a robust framework for investigating the bioactivity of this compound. Based on the extensive data available for its isomer, Paeoniflorin, it is predicted that this compound will exhibit significant anti-inflammatory, neuroprotective, and anti-cancer properties. The network pharmacology and molecular docking approaches suggest that these effects are likely mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and PI3K/Akt.

Future research should focus on the direct experimental validation of these in silico predictions for this compound. Comparative studies between this compound and Paeoniflorin will be crucial to elucidate any differences in their potency and mechanisms of action. Furthermore, advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the stability and dynamics of this compound-protein interactions. The continued application of this integrated computational and experimental approach will accelerate the development of this compound as a potential therapeutic agent.

References

- 1. Network Pharmacology-Based and Experimental Identification of the Effects of Paeoniflorin on Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paeoniflorin ameliorates cognitive impairment in Parkinson’s disease via JNK/p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network pharmacology and in vitro experiments to investigate the anti-gastric cancer effects of paeoniflorin through the RAS/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Deciphering the action mechanism of paeoniflorin in suppressing pancreatic cancer: A network pharmacology study and experimental validation [frontiersin.org]

- 6. Paeoniflorin inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 9. japsonline.com [japsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paeoniflorin inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paeoniflorin induces G2/M cell cycle arrest and caspase-dependent apoptosis through the upregulation of Bcl-2 X-associated protein and downregulation of B-cell lymphoma 2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Isomaltopaeoniflorin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltopaeoniflorin, a monoterpene glycoside, is a lesser-studied isomer of the well-researched compound Paeoniflorin, both primarily isolated from the roots of Paeonia lactiflora. While direct comprehensive studies on the mechanism of action of this compound are currently limited in publicly available scientific literature, its structural similarity to Paeoniflorin allows for preliminary postulations of its pharmacological activities. This technical guide consolidates the existing, albeit sparse, information on this compound and provides an in-depth analysis of the established mechanisms of its isomer, Paeoniflorin, as a predictive framework. The primary focus is on the anti-inflammatory and immunomodulatory effects, which are the most extensively documented for Paeoniflorin. This document adheres to a stringent data presentation format, including structured tables for quantitative data, detailed experimental protocols, and mandatory Graphviz visualizations for signaling pathways and workflows.

Introduction

This compound is a natural product with potential therapeutic applications. However, a significant knowledge gap exists regarding its specific molecular interactions and signaling pathways. In contrast, its isomer, Paeoniflorin, has been the subject of numerous investigations, revealing its potent anti-inflammatory, analgesic, and neuroprotective properties. This whitepaper leverages the extensive data on Paeoniflorin to infer the likely mechanisms of this compound, with the explicit understanding that these are preliminary and require direct experimental validation.

Postulated Mechanism of Action based on Paeoniflorin Studies

The primary mechanism of action of Paeoniflorin, and likely this compound, revolves around the modulation of key inflammatory and immune signaling pathways. These include the inhibition of pro-inflammatory mediators and the regulation of immune cell function.

Anti-inflammatory Effects

Paeoniflorin has been demonstrated to exert significant anti-inflammatory effects by targeting major signaling cascades. A central pathway implicated is the Toll-like receptor (TLR) signaling pathway, particularly TLR4, which is a key sensor for bacterial lipopolysaccharide (LPS). Activation of TLR4 triggers downstream signaling through MyD88-dependent and MyD88-independent pathways, culminating in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Paeoniflorin has been shown to inhibit this cascade at multiple levels. It can suppress the expression of TLR4 and its co-receptor MD2, thereby reducing the initial inflammatory signal. Downstream, it inhibits the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. Furthermore, Paeoniflorin can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which are also crucial for the expression of inflammatory mediators.

Navigating the Scientific Frontier: The Elusive Therapeutic Targets of Isomaltopaeoniflorin

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on the potential therapeutic targets of Isomaltopaeoniflorin. While its isomer, Paeoniflorin, has been the subject of extensive investigation, data specifically elucidating the mechanisms of action and molecular targets of this compound remains largely unavailable. This technical guide aims to address this knowledge gap by clearly stating the current limitations in the field and proposing a pivot to the well-documented therapeutic landscape of the closely related compound, Paeoniflorin, as a potential starting point for future research on this compound.

The vast body of research on Paeoniflorin offers a valuable, albeit indirect, resource for scientists and drug development professionals interested in this compound. It is crucial, however, to underscore that isomers can exhibit distinct pharmacological profiles. Therefore, the information presented on Paeoniflorin should be considered as a foundation for hypothesis generation and experimental design for this compound, rather than a direct extrapolation of its therapeutic potential.

The Paeoniflorin Paradigm: A Glimpse into Potential Avenues

Paeoniflorin has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. These activities are attributed to its interaction with a variety of molecular targets and signaling pathways. Understanding these interactions provides a roadmap for investigating whether this compound engages with similar or divergent molecular machinery.

Key Therapeutic Areas and Signaling Pathways of Paeoniflorin

Anti-Inflammatory Effects: Paeoniflorin has been shown to mitigate inflammatory responses by targeting key signaling cascades. Notably, it inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.

Neuroprotective Properties: In the context of neurological disorders, Paeoniflorin is reported to exert protective effects through the modulation of pathways such as the Akt/ERK1/2 signaling cascade. This pathway is critical for neuronal survival and plasticity.

Cardiovascular Protection: Research suggests that Paeoniflorin can protect the cardiovascular system through various mechanisms, though the specific signaling pathways are still under active investigation.

Immunomodulation: Paeoniflorin has been observed to modulate immune responses, indicating its potential in treating autoimmune diseases.

A Call for Direct Investigation into this compound

The absence of specific data on this compound presents a significant opportunity for novel research. To truly understand its therapeutic potential, the scientific community must undertake dedicated studies to:

-

Identify and validate the direct molecular targets of this compound.

-

Elucidate the specific signaling pathways modulated by this compound.

-

Conduct comprehensive in vitro and in vivo studies to determine its pharmacological and toxicological profiles.

-

Perform comparative studies with Paeoniflorin to delineate the unique and overlapping mechanisms of these two isomers.

Proposed Initial Experimental Workflow

For researchers embarking on the study of this compound, a logical starting point would be to investigate its effects on the well-established targets of Paeoniflorin. A proposed initial experimental workflow is outlined below:

Caption: A proposed initial experimental workflow for investigating the therapeutic targets of this compound.

An In-depth Review of a Promising Class of Natural Compounds

This technical guide provides a comprehensive literature review of Isomaltopaeoniflorin and its closely related monoterpene glycosides, primarily paeoniflorin and albiflorin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemistry, pharmacology, and potential therapeutic applications of these compounds. While direct experimental data on this compound is limited, this guide offers a thorough comparative analysis of its well-studied analogues, providing a valuable foundation for future research and development.

Introduction to Monoterpene Glycosides

Monoterpene glycosides are a class of natural products characterized by a ten-carbon monoterpene core linked to a sugar moiety. Paeoniflorin, albiflorin, and the less-studied this compound are prominent members of this class, primarily isolated from the roots of Paeonia lactiflora (white peony) and Paeonia suffruticosa.[1] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[2][3]

Quantitative Data on Bioactivity and Pharmacokinetics

To facilitate a clear comparison, the following tables summarize the available quantitative data for paeoniflorin and albiflorin. It is important to note that specific quantitative data for this compound is not yet widely available in the published literature.

Table 1: Anti-inflammatory Activity of Paeoniflorin and Albiflorin

| Compound | Assay | Target/Cell Line | Concentration/Dose | Result | Reference |

| Paeoniflorin | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | - | IC50: 2.2 x 10⁻⁴ mol/L | [4][5] |

| Prostaglandin E2 (PGE2) Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 27.56% inhibition | [4][5] | |

| TNF-α Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 20.57% inhibition | [4][5] | |

| IL-6 Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 29.01% inhibition | [4][5] | |

| COX-2 Protein Expression Reduction | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 50.98% reduction | [4][5] | |

| Albiflorin | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 cells | - | IC50: 1.3 x 10⁻² mol/L | [4][5] |

| Prostaglandin E2 (PGE2) Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 12.94% inhibition | [4][5] | |

| TNF-α Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 15.29% inhibition | [4][5] | |

| IL-6 Inhibition | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 10.78% inhibition | [4][5] | |

| COX-2 Protein Expression Reduction | LPS-induced RAW 264.7 cells | 10⁻⁵ mol/L | 17.21% reduction | [4][5] |

Table 2: Pharmacokinetic Parameters of Paeoniflorin and Albiflorin in Rats (Oral Administration)

| Compound | Dose | Tmax (h) | Cmax (µg/L) | Reference |

| Paeoniflorin | 20 mg/kg | 1.56 ± 0.62 | 85.45 ± 47.49 | |

| 60 mg/kg | 1.13 ± 0.35 | 390.75 ± 139.26 | ||

| 120 mg/kg | 1.28 ± 1.92 | 1223.5 ± 420.15 | ||

| Albiflorin | 120 mg/kg | 1.81 ± 0.53 | 19.81 ± 8.98 |

Data for this compound is not available.

Table 3: Content of Monoterpene Glycosides in Paeonia suffruticosa Seed Meal

| Compound | Content (mg/g) | Reference |

| Isomaltose paeoniflorin | Not specified, but identified | [1] |

| Albiflorin | 15.24 | [1] |

| Paeoniflorin | 14.12 | [1] |

| Oxypaeoniflorin | Identified | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a reproducible framework for further investigation.

Isolation and Purification of Monoterpene Glycosides

A common method for the extraction and purification of monoterpene glycosides from Paeonia species involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., roots of Paeonia lactiflora) is extracted with an organic solvent, typically ethanol or methanol, often using methods like ultrasound-assisted extraction to improve efficiency.[1]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with monoterpene glycosides is further purified using column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and macroporous resins.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds like paeoniflorin, albiflorin, and this compound, preparative HPLC is often employed.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory effects of these compounds are frequently evaluated using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) and then pre-treated with various concentrations of the test compound (e.g., paeoniflorin) for a specific duration before being stimulated with LPS.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5]

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5]

-

Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory mediators like iNOS and COX-2 are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[5]

-

Protein Expression Analysis (Western Blot): The protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα) are analyzed by Western blotting.

Neuroprotective Activity Assays

The neuroprotective effects are often assessed using neuronal cell models subjected to neurotoxic insults.

-

Cell Culture and Induction of Neurotoxicity: A neuronal cell line, such as PC12 cells, is cultured and differentiated. Neurotoxicity is then induced by agents like glutamate or MPP+.[6]

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the protective effect of the test compounds against the neurotoxin.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Apoptosis Assays: Apoptosis can be evaluated by methods such as nuclear staining with Hoechst 33342, TUNEL staining, and measuring the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of paeoniflorin and its analogues are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

Anti-inflammatory Signaling Pathway of Paeoniflorin

Paeoniflorin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.

Neuroprotective Signaling Pathway of Paeoniflorin

Paeoniflorin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.

References

- 1. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isomaltopaeoniflorin

AN-001

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Isomaltopaeoniflorin. While specific chromatographic data for this compound is limited, its structural similarity to Paeoniflorin allows for the adaptation of established methods for Paeoniflorin. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate way to quantify this compound in various samples.

Introduction

This compound is a monoterpene glycoside and an isomer of the well-studied compound, Paeoniflorin. Both compounds are found in medicinal plants of the Paeonia genus. The quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for an HPLC-UV method, based on established methods for the simultaneous analysis of Paeoniflorin and related compounds.

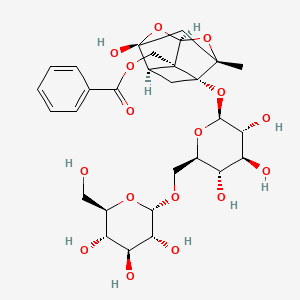

Chemical Structure

Caption: Chemical Structure of this compound.

Experimental

Instrumentation and Materials

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Methanol (for sample preparation)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A method adapted from the simultaneous determination of Albiflorin and Paeoniflorin is proposed for the analysis of this compound.[1]

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.03% Formic Acid in Water (17:83, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm |

| Run Time | Approximately 15 minutes |

Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining a UV spectrum. Based on its structural isomer, Paeoniflorin, a wavelength of 230 nm is a suitable starting point.

Protocol

1. Standard Solution Preparation

1.1. Accurately weigh a suitable amount of this compound reference standard. 1.2. Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). 1.3. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

2.1. For solid samples (e.g., herbal extracts), accurately weigh the sample and extract it with methanol using a suitable method such as sonication or reflux extraction. 2.2. Centrifuge or filter the extract to remove particulate matter. 2.3. Dilute the extract with the mobile phase to a concentration that falls within the linear range of the standard curve. 2.4. Filter the final sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Analysis Workflow

Caption: HPLC Analysis Workflow for this compound Quantification.

4. Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by a recovery study, where a known amount of the standard is added to a sample and the recovery is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Method Validation Parameters (Based on a similar method for Albiflorin and Paeoniflorin) [1]

| Parameter | Specification |

| Linearity Range | 3.875 - 77.50 µg/mL (for Paeoniflorin) |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (RSD) | 0.12% - 2.92% |

| Inter-day Precision (RSD) | 0.94% - 3.30% |

| Average Recovery | 102.32% ± 6.97% |

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Quantitative Results for this compound

| Sample ID | Injection Volume (µL) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |

| Standard 1 | 20 | 15000 | 10.0 | N/A |

| Standard 2 | 20 | 75000 | 50.0 | N/A |

| Sample A | 20 | 45000 | 30.0 | 1.5 |

| Sample B | 20 | 60000 | 40.0 | 2.0 |

Conclusion

The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound. By adapting established methods for its structural isomer, Paeoniflorin, and performing a thorough method validation, researchers can achieve accurate and precise results. This method is a valuable tool for the quality control and scientific investigation of products containing this compound.

References

Application Note: Quantification of Isomaltopaeoniflorin in Plasma via LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin is a monoterpene glycoside and an isomer of paeoniflorin, a major active component of Total Glucosides of Peony (TGP). TGP has been widely used in traditional medicine and is under investigation for various pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2] Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which informs dosing regimens and therapeutic efficacy.

This application note provides a detailed protocol for the quantification of this compound in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While specific data for this compound is limited, this protocol is adapted from validated methods for its isomer, paeoniflorin, and serves as a robust starting point for method development and validation.[3][4]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Tolbutamide or Geniposide[3][5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma (e.g., rat, human)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[3][6]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.

-

Add 150 µL of acetonitrile (or methanol) to precipitate the plasma proteins.[3][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[7]

Figure 1. Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following conditions are based on established methods for paeoniflorin and should be optimized for this compound.[3][4][5]

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 analytical column (e.g., Phenomenex Gemini® NX-C18, 50 mm x 2.1 mm, 1.7 µm)[3][8]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-3 min: 5-95% B

-

3-4 min: 95% B

-

4-4.1 min: 95-5% B

-

4.1-5 min: 5% B

-

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's ionization efficiency)

-

Ionization Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical for this compound, based on Paeoniflorin):

-

This compound: Precursor ion [M+NH4]+ or [M-H]- → Product ion (to be determined by direct infusion of the reference standard)

-

Internal Standard (Tolbutamide): Precursor ion [M+H]+ → Product ion

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Collision Gas: Argon

-

Data Presentation: Method Validation Parameters

The following tables summarize typical validation results for the LC-MS/MS quantification of paeoniflorin in plasma, which can be considered as target performance characteristics for an this compound assay. The method should be fully validated according to regulatory guidelines (e.g., FDA, ICH M10).[9]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Paeoniflorin | 1.0 - 2000 | > 0.99 | 1.0 |

| Paeoniflorin | 2.0 - 400 | > 0.99 | 2.0 |

Data adapted from references[3][5].

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Paeoniflorin | 2.0 | ≤ 8.1% | ≤ 10.0% | ± 8.2% |

| 50.0 | ≤ 8.1% | ≤ 10.0% | ± 8.2% | |

| 1000.0 | ≤ 8.1% | ≤ 10.0% | ± 8.2% |

Data adapted from reference[4].

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Paeoniflorin | 2.0 | 85 - 115 | 85 - 115 |

| 50.0 | 85 - 115 | 85 - 115 | |

| 1000.0 | 85 - 115 | 85 - 115 |

Acceptable ranges based on typical bioanalytical method validation guidelines.

Pharmacokinetic Application

This validated LC-MS/MS method can be applied to pharmacokinetic studies of this compound in various animal models and potentially in human clinical trials. By measuring the concentration of the analyte in plasma at different time points after administration, key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) can be determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential and pharmacological insights of total glucosides of paeony in dermatologic diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]

Application Notes and Protocols for UPLC-MS/MS Assay of Isomaltopaeoniflorin and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltopaeoniflorin, a monoterpene glycoside, is a key active component found in various medicinal plants of the Paeonia species. It exists alongside several structural isomers, including the well-studied paeoniflorin and albiflorin. The therapeutic efficacy and pharmacokinetic profiles of these isomers can vary significantly. Therefore, a robust and sensitive analytical method is crucial for their individual quantification in complex biological matrices. This document provides a detailed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of this compound and its common isomers. This method is applicable for pharmacokinetic studies, quality control of herbal medicines, and drug development research.

Principle

The UPLC-MS/MS method leverages the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry. The isomers are separated on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring unique precursor-to-product ion transitions for each analyte.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound and its isomers from plasma samples.

Materials:

-

Rat plasma

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Tolbutamide, 100 ng/mL in 50% ACN)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and filter through a 0.22 µm syringe filter into a UPLC vial.

-

Inject 5 µL of the sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5-95% B

-

5.0-6.0 min: 95% B

-

6.0-6.1 min: 95-5% B

-

6.1-8.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV